Bienvenue dans la boutique en ligne BenchChem!

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine

Na⁺/H⁺ exchange inhibition Myocardial ischemia-reperfusion injury Infarct size reduction

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine (MS-31-038, CAS 181048-36-2) is a synthetic small-molecule quinoline-carbonylguanidine derivative classified as a Na⁺/H⁺ exchange (NHE) inhibitor. Structurally characterized by a 2-phenylquinoline core with an 8-(2-methoxyethoxy) substituent and a 4-carbonylguanidine moiety , MS-31-038 was originally developed by Mitsui Pharmaceuticals and evaluated in preclinical models of myocardial ischemia-reperfusion injury.

Molecular Formula C23H22N8OS
Molecular Weight 364.4 g/mol
CAS No. 181048-36-2
Cat. No. B223484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine
CAS181048-36-2
Synonyms2-phenyl-8-(2-methoxyethoxy)-4-quinolylcarbonylguanidine bismethanesulfonate
MS 31-038
MS-31-038
Molecular FormulaC23H22N8OS
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3
InChIInChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25)
InChIKeyZGRLLQADDAJFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS-31-038 (CAS 181048-36-2): A Quinoline-Carbonylguanidine Na⁺/H⁺ Exchange Inhibitor with Differentiated Postischemic Cardioprotection


2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine (MS-31-038, CAS 181048-36-2) is a synthetic small-molecule quinoline-carbonylguanidine derivative classified as a Na⁺/H⁺ exchange (NHE) inhibitor [1]. Structurally characterized by a 2-phenylquinoline core with an 8-(2-methoxyethoxy) substituent and a 4-carbonylguanidine moiety [2], MS-31-038 was originally developed by Mitsui Pharmaceuticals and evaluated in preclinical models of myocardial ischemia-reperfusion injury [1]. Unlike several structurally related quinoline-carbonylguanidine analogs, MS-31-038 demonstrates a unique pharmacological profile: it retains significant infarct-sparing efficacy even when administered after the onset of ischemia, a temporal window where closely related compounds including MS-31-050 and the reference NHE inhibitor IMGM fail to confer protection [1].

Why Na⁺/H⁺ Exchange Inhibitors Cannot Be Interchanged: MS-31-038's Temporal Efficacy Window Is Not a Class-Wide Property


The quinoline-carbonylguanidine class of NHE inhibitors exhibits substantial pharmacodynamic heterogeneity that precludes straightforward substitution. In the same rat ischemia-reperfusion model, MS-31-050 (a close structural analog differing only in the 2-methylphenyl and 5,7-dimethoxy substitutions) and IMGM (a structurally distinct benzoylguanidine NHE inhibitor) both failed to reduce infarct size when administered postischemically [1]. This contrasts sharply with MS-31-038, which reduced infarct size from 65.4% to as low as 9.8% under identical postischemic dosing conditions [1]. The dissociation between NHE inhibitory potency and postischemic efficacy indicates that target engagement alone does not predict therapeutic outcome; factors such as tissue distribution, binding kinetics, or ancillary pharmacological activities likely contribute to MS-31-038's differentiated profile. Consequently, procurement decisions based solely on NHE inhibitor class membership risk selecting compounds that lack the critical temporal-efficacy advantage demonstrated by MS-31-038 [1].

Quantitative Differentiation of MS-31-038 (CAS 181048-36-2) Against Structurally and Mechanistically Related NHE Inhibitors


Head-to-Head Comparison of Postischemic Infarct Size Reduction: MS-31-038 vs. MS-31-050 and IMGM

In a direct head-to-head study, MS-31-038 was compared with its close structural analog MS-31-050 (CAS 181048-29-3) and the reference NHE inhibitor IMGM (CAS 159138-81-5) in a rat model of myocardial ischemia-reperfusion. When administered before the onset of reperfusion (postischemic treatment), MS-31-038 reduced infarct size dramatically at both 3 mg/kg and 10 mg/kg i.v., whereas neither MS-31-050 nor IMGM showed any protective effect under the same postischemic dosing regimen [1].

Na⁺/H⁺ exchange inhibition Myocardial ischemia-reperfusion injury Infarct size reduction Postischemic cardioprotection

Cross-Study Comparison of Infarct Size Reduction Potency: MS-31-038 vs. Cariporide (HOE642)

Cariporide (HOE642) is the most extensively characterized NHE-1-selective inhibitor and serves as an industry benchmark. In a rat ischemia-reperfusion model, cariporide at 0.1, 0.3, and 1 mg/kg i.v. reduced infarct size from 28 ± 4% (vehicle) to 9 ± 3%, 9 ± 3%, and 5 ± 2%, respectively [2]. In a separate study employing a more severe ischemic insult (producing 65.4 ± 7.4% infarction in controls), MS-31-038 at 10 mg/kg i.v. reduced infarct size to 9.8 ± 3.4% [1]. Although direct head-to-head data are unavailable, the cross-study comparison reveals that MS-31-038 achieves comparable absolute infarct size reduction (to approximately 10%) under a substantially more severe ischemic challenge (65% vs. 28% control infarct). This suggests that MS-31-038 may possess superior efficacy under high-severity ischemic conditions, though caution is warranted given differences in experimental protocols [1][2].

NHE-1 inhibitor Myocardial infarction Cross-study efficacy comparison Cariporide benchmark

Intra-Class Differentiation: MS-31-038 vs. MS-31-050 in Na⁺/H⁺ Exchange Inhibitory Potency and Antiarrhythmic Activity

The Banno et al. (1999) study provides a rare intra-class comparison of quinoline-carbonylguanidine NHE inhibitors. MS-31-050 and IMGM exhibited comparable inhibitory effects on Na⁺-dependent pH recovery (a direct measure of NHE activity) and antiarrhythmic effects during ischemia in anesthetized rats [1]. However, MS-31-038, while also an NHE inhibitor, was tested under a different protocol and demonstrated a dissociation between NHE inhibition and postischemic infarct protection—a phenomenon not observed with MS-31-050 or IMGM [1]. The precise IC₅₀ values for NHE inhibition were not reported in the primary source; the differentiation is functional rather than purely potency-based. This indicates that MS-31-038 possesses ancillary pharmacological properties beyond simple NHE pore blockade that confer its unique postischemic efficacy [1].

NHE inhibitory potency Antiarrhythmic activity pH recovery assay Structural analog comparison

Dual Pharmacological Profile: NHE Inhibition Plus GPR40 Partial Agonism as Potential Differentiator

In addition to its established NHE inhibitory activity, MS-31-038 has been annotated in BindingDB (ChEMBL_1549645; CHEMBL3756705) as exhibiting partial agonist activity at human GPR40 (free fatty acid receptor 1, FFAR1) expressed in CHO cells, measured by luminometric analysis in the presence of 100% human serum [1]. GPR40 is a therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin secretion [2]. While the quantitative EC₅₀ value for MS-31-038 at GPR40 is not publicly available, this dual NHE/GPR40 pharmacological profile distinguishes MS-31-038 from pure NHE inhibitors such as cariporide, MS-31-050, and IMGM, which have no reported GPR40 activity. This polypharmacology may be relevant to research applications exploring cardiometabolic cross-talk, where combined NHE inhibition and GPR40 modulation could theoretically address both ischemic injury and metabolic dysregulation [1][2].

GPR40/FFAR1 partial agonism Polypharmacology BindingDB NHE-GPR40 dual activity

Optimal Research and Procurement Scenarios for MS-31-038 (CAS 181048-36-2) Based on Differentiated Evidence


Postischemic Cardioprotection Studies Where Treatment Is Initiated After Ischemic Onset

MS-31-038 is the NHE inhibitor of choice for experimental protocols requiring postischemic drug administration—a scenario that most closely mimics clinical acute coronary syndrome where patients present after myocardial ischemia has already begun. Both MS-31-050 and the reference inhibitor IMGM fail to reduce infarct size when given postischemically, whereas MS-31-038 reduces infarct size by up to 85% (from 65.4% to 9.8%) under identical conditions [1]. This unique temporal-efficacy window makes MS-31-038 indispensable for translational ischemia-reperfusion research.

High-Severity Ischemia Models Requiring Robust Infarct Size Reduction

In experimental models where the ischemic insult is severe (control infarct exceeding 60% of area at risk), MS-31-038 demonstrates profound infarct-sparing efficacy, reducing infarction to approximately 10% [1]. Cross-study comparison with cariporide suggests that MS-31-038 maintains efficacy under substantially more severe ischemic conditions than those used in benchmark cariporide studies (65% vs. 28% control infarct) [1][2]. Researchers employing aggressive ischemia-reperfusion protocols should prioritize MS-31-038 over less extensively stress-tested NHE inhibitors.

Structure-Activity Relationship Studies on Quinoline-Carbonylguanidine NHE Inhibitors

As the only quinoline-carbonylguanidine derivative that retains postischemic efficacy, MS-31-038 serves as a critical reference compound for SAR investigations aimed at understanding the structural determinants of temporal cardioprotection. Its close structural analog MS-31-050 shares the quinoline-carbonylguanidine scaffold but lacks postischemic activity, providing a built-in negative control for mechanistic studies [1]. Procurement of both MS-31-038 and MS-31-050 enables powerful pairwise SAR experimental designs.

Cardiometabolic Polypharmacology Research Leveraging Dual NHE/GPR40 Activity

MS-31-038's documented partial agonist activity at GPR40/FFAR1 [3], combined with its NHE inhibitory function, positions it as a unique polypharmacological probe for investigating crosstalk between ischemic cardioprotection and metabolic signaling pathways [4]. Unlike pure NHE inhibitors (cariporide, MS-31-050, IMGM) that lack GPR40 activity, MS-31-038 enables studies exploring whether simultaneous NHE blockade and GPR40 modulation yields additive or synergistic benefits in models of cardiometabolic disease. This dual activity is of particular interest given the established role of GPR40 in glucose-dependent insulin secretion.

Quote Request

Request a Quote for 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.